LMW peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

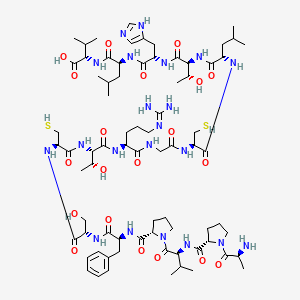

2D Structure

Properties

Molecular Formula |

C75H121N21O20S2 |

|---|---|

Molecular Weight |

1701.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C75H121N21O20S2/c1-36(2)26-46(63(104)92-57(39(7)8)74(115)116)85-62(103)49(29-44-30-79-35-82-44)88-71(112)59(42(11)99)93-64(105)47(27-37(3)4)86-66(107)51(33-117)83-55(100)31-81-60(101)45(20-15-23-80-75(77)78)84-70(111)58(41(10)98)94-67(108)52(34-118)90-65(106)50(32-97)89-61(102)48(28-43-18-13-12-14-19-43)87-68(109)53-21-17-25-96(53)73(114)56(38(5)6)91-69(110)54-22-16-24-95(54)72(113)40(9)76/h12-14,18-19,30,35-42,45-54,56-59,97-99,117-118H,15-17,20-29,31-34,76H2,1-11H3,(H,79,82)(H,81,101)(H,83,100)(H,84,111)(H,85,103)(H,86,107)(H,87,109)(H,88,112)(H,89,102)(H,90,106)(H,91,110)(H,92,104)(H,93,105)(H,94,108)(H,115,116)(H4,77,78,80)/t40-,41+,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-/m0/s1 |

InChI Key |

HRGBLULYPHIVNK-BYXXLFTBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Activity: An In-depth Technical Guide to Low Molecular Weight (LMW) Peptide Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Low molecular weight (LMW) peptides represent a burgeoning class of therapeutic agents, offering a unique balance of specificity and efficacy. Their ability to modulate biological processes with high precision makes them attractive candidates for drug development. However, harnessing their full potential requires a deep understanding of their structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core principles and methodologies involved in LMW peptide SAR studies, from initial synthesis to the elucidation of their intricate signaling pathways.

The Foundation: Peptide Synthesis

The journey of an this compound from a conceptual sequence to a functional molecule begins with its synthesis. The two primary methodologies employed are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a research setting due to its efficiency and ease of purification.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1]

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) to allow for efficient diffusion of reagents.

-

First Amino Acid Coupling: Covalently attach the C-terminal amino acid to the resin. The amino group of this first amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF. This exposes a free amine for the next coupling step.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU). Introduce the activated amino acid to the resin to form a new peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using techniques like mass spectrometry and analytical HPLC.

Synthesis of Modified Peptides

Cyclic Peptides: Cyclization can be achieved either on-resin or in solution after cleavage of the linear peptide from the resin.[2][3] On-resin cyclization often involves attaching the peptide to the resin via a side chain, deprotecting the N- and C-termini, and then forming the amide bond.[4] Solution-phase cyclization requires high dilution to favor intramolecular cyclization over intermolecular polymerization.[5]

Peptides with Unnatural Amino Acids: The incorporation of unnatural amino acids generally follows standard SPPS protocols.[6] However, some unnatural amino acids may require specialized protecting group strategies or coupling conditions due to their unique side-chain functionalities.[7]

Quantifying Interactions: Binding and Functional Assays

Once synthesized, the biological activity of LMW peptides and their analogs is quantified through a variety of in vitro assays. These assays are crucial for establishing the SAR.

Binding Assays

Binding assays measure the affinity of a peptide for its molecular target.

Experimental Protocol: Radioligand Binding Assay

This technique is a highly sensitive method for characterizing receptor-ligand interactions.[8]

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand (a peptide or small molecule with known high affinity for the target), and varying concentrations of the unlabeled test peptide.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

-

Ligand Immobilization: Covalently attach the target protein (ligand) to the surface of a sensor chip.

-

Analyte Injection: Flow a solution containing the this compound (analyte) over the sensor chip surface.

-

Detection: Monitor the change in the refractive index at the sensor surface as the peptide binds to the immobilized protein. This change is proportional to the mass of the bound analyte.

-

Data Analysis: Analyze the binding and dissociation kinetics to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Functional Assays

Functional assays measure the biological effect of a peptide binding to its target, such as enzyme inhibition or receptor activation.

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the inhibitory peptide.

-

Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor).

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or other appropriate detection method.

-

Data Analysis: Determine the concentration of the peptide that inhibits the enzyme activity by 50% (IC50).

Deciphering the Code: Structure-Activity Relationship (SAR) Data

The core of any this compound drug discovery program lies in systematically modifying the peptide structure and observing the effects on its biological activity. This iterative process generates the SAR data that guides the design of more potent and selective analogs.

Quantitative SAR Data

The following tables provide examples of quantitative SAR data for different classes of LMW peptides.

Table 1: SAR of Antimicrobial Peptides

| Peptide Analog | Sequence | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

| Analog 1 | GIGKFLHSAKKFGKAFVGEIMNS | 16 | 32 |

| Analog 2 | GIGKFLHSAKKWAKAFVGEIMNS | 8 | 16 |

| Analog 3 | GIGKFLHSAKAFGKAFVGEIMNS | 32 | 64 |

| Analog 4 | GIGKFLHSAKKFGKAFVGEIMNS-NH2 | 8 | 16 |

Data adapted from multiple sources for illustrative purposes.[9]

Table 2: SAR of Plasma Kallikrein Inhibitory Peptides

| Peptide | Ki (nM) |

| 1b | 1.8 |

| 2b | 0.10 |

| 2c | 0.34 |

| 2d | 0.22 |

| 4b | 0.14 |

Data from Teufel et al., 2018, as cited in a 2021 study.[10]

Table 3: SAR of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibitors

| Compound | Ki (nM) |

| SPAA-1 | 120 |

| SPAA-2 | 20 |

| SPAA-29 | 120 |

| SPAA-30 | 18 |

Data from a study on LMW-PTP inhibitors.[11]

Visualizing the Logic: Workflows and Signaling Pathways

Graphviz diagrams are powerful tools for visualizing complex biological and experimental processes.

Experimental and Logical Workflows

Signaling Pathways

Understanding the downstream signaling events triggered by this compound-receptor interaction is critical for elucidating their mechanism of action.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) and its analogs are LMW peptides that play a crucial role in glucose homeostasis by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR).[12][13][14][15][16]

MAPK Signaling Pathway Inhibition by LMW Peptides

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of many cellular processes, and its dysregulation is implicated in various diseases. LMW peptides can be designed to inhibit this pathway by interfering with protein-protein interactions.[17][18][19]

Conclusion

The study of this compound structure-activity relationships is a dynamic and iterative process that is fundamental to the development of novel peptide-based therapeutics. By combining robust synthetic methodologies, precise bioanalytical assays, and a systematic approach to structural modification, researchers can unlock the therapeutic potential of these versatile molecules. The visualization of experimental workflows and signaling pathways, as demonstrated, further enhances our understanding and facilitates the rational design of the next generation of this compound drugs. This guide provides a foundational framework for professionals in the field to navigate the complexities of this compound SAR and contribute to the advancement of this exciting area of drug discovery.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. researchgate.net [researchgate.net]

- 6. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Peptide Lead Optimization - Creative Peptides [creative-peptides.com]

- 9. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 15. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Bioavailability and Absorption Mechanisms of Low Molecular Weight Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the bioavailability and absorption of low molecular weight (LMW) peptides. Understanding these mechanisms is paramount for the successful development of peptide-based therapeutics and nutraceuticals. This document delves into the primary absorption pathways, the experimental models used for their characterization, and the key determinants influencing their journey from the intestinal lumen to systemic circulation.

Introduction to LMW Peptide Bioavailability

Low molecular weight peptides, typically comprising 2-10 amino acids, are recognized for their potential therapeutic and health-promoting properties. However, their efficacy is largely dependent on their ability to be absorbed intact into the bloodstream.[1][2] The oral bioavailability of peptides is often limited due to several factors, including enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][3][4][5] Overcoming these barriers is a central challenge in the development of orally administered peptide drugs.

Mechanisms of Intestinal Absorption

The absorption of LMW peptides across the intestinal barrier is a multifaceted process involving several distinct mechanisms. The primary routes include carrier-mediated transport and paracellular diffusion.

The most significant pathway for the absorption of di- and tripeptides is mediated by the Peptide Transporter 1 (PEPT1) , a member of the solute carrier family 15 (SLC15A1).[6][7][8] PEPT1 is a high-capacity, low-affinity, proton-coupled cotransporter predominantly expressed on the apical membrane of enterocytes in the small intestine.[6][9]

-

Mechanism of Action: PEPT1 facilitates the uptake of di- and tripeptides from the intestinal lumen into the enterocytes by coupling their transport to the electrochemical proton gradient.[6][7] This process is electrogenic, meaning it generates an inward cationic current.[9]

-

Substrate Specificity: PEPT1 exhibits broad substrate specificity, transporting a vast array of di- and tripeptides.[9][10] It can also transport peptidomimetic drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors, which has been exploited to enhance the oral bioavailability of these compounds.[6][9] While it preferentially binds short-chain peptides with neutral charge and high hydrophobicity, it can also recognize dipeptides with significant bulk or positive charges.[1][2]

-

Structural Features: Human PEPT1 consists of 708 amino acids and is predicted to have 12 transmembrane helices, forming a core transporter unit.[7] The transport process is believed to occur via a "rocker-switch" alternating access mechanism.[7]

The paracellular pathway allows for the passive diffusion of molecules through the tight junctions between adjacent enterocytes. While this route is generally restrictive for larger molecules, some LMW peptides, particularly those with hydrophilic properties, can utilize this pathway.[1] The integrity of the tight junctions, which can be modulated by various factors, plays a crucial role in the extent of paracellular transport. For larger peptides, the paracellular route may be the primary mechanism of absorption.[11]

-

Transcytosis: This process involves the endocytosis of peptides at the apical membrane, transport across the cell in vesicles, and exocytosis at the basolateral membrane. While less significant for di- and tripeptides, it may play a role in the absorption of larger peptides.[11]

-

Cell-Penetrating Peptides (CPPs): Certain peptides, often cationic, can directly translocate across the plasma membrane or utilize endocytic pathways to enter cells.[12][13][14][15] This mechanism is of particular interest for the delivery of therapeutic peptides.

Diagram: Overview of this compound Absorption Pathways

Caption: Major pathways for the intestinal absorption of LMW peptides.

Factors Influencing Bioavailability

Several physiological and physicochemical factors can significantly impact the bioavailability of LMW peptides.

-

Enzymatic Degradation: Peptides are susceptible to hydrolysis by proteases and peptidases in the stomach (pepsin), small intestine (trypsin, chymotrypsin), and at the brush border membrane of enterocytes.[1][3] Shorter peptides are generally more resistant to digestion due to fewer enzymatic cleavage sites.[16]

-

pH: The pH of the GI tract varies significantly, from highly acidic in the stomach to neutral or slightly alkaline in the intestine.[3][4][17] This can affect the stability, solubility, and ionization state of peptides, thereby influencing their absorption.[18]

-

Physicochemical Properties: The size, charge, hydrophobicity, and conformational flexibility of a peptide all influence its absorption pathway and efficiency.[1][16][19] For instance, hydrophobicity can enhance membrane interaction, while a positive charge may facilitate interaction with the negatively charged cell membrane.[12]

-

Food Matrix: The presence of other food components can interact with peptides and affect their release, stability, and absorption.[1]

Experimental Protocols for Studying Peptide Absorption

A variety of experimental models are employed to investigate the bioavailability and absorption mechanisms of LMW peptides.

-

Caco-2 Cell Monolayers: This is a widely used in vitro model that mimics the human intestinal epithelium.[20][21][22][23] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express transporters like PEPT1. Permeability studies across Caco-2 monolayers can provide valuable insights into both transcellular and paracellular transport mechanisms.[1]

-

Methodology: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation. The peptide of interest is added to the apical (AP) side, and its appearance on the basolateral (BL) side is quantified over time, typically by HPLC or LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. To investigate the involvement of specific transporters, transporter-knockout Caco-2 cell lines or specific inhibitors can be used.

-

-

Ussing Chamber: This technique uses excised intestinal tissue mounted between two chambers, allowing for the study of transport across a native intestinal barrier.[11][23] It provides a more physiologically relevant model than cell cultures as it retains the complex cellular architecture and mucus layer of the intestine.

-

Methodology: A segment of fresh intestinal tissue (e.g., from rat or pig) is mounted in the Ussing chamber, separating the apical and basolateral compartments. The peptide solution is added to the apical side, and samples are taken from the basolateral side at various time points for analysis. The integrity of the tissue is monitored by measuring the transepithelial electrical resistance (TEER). The Ussing chamber model has shown a good correlation between Papp values and in vivo bioavailability.[23]

-

Diagram: Experimental Workflow for In Vitro Caco-2 Assay

Caption: A typical workflow for assessing peptide permeability using the Caco-2 cell model.

-

Intestinal Perfusion: This model involves perfusing a solution containing the peptide through a cannulated segment of the intestine in an anesthetized animal (e.g., rat).[24][25][26] It allows for the study of absorption in a more physiological setting, with intact blood supply and innervation.

-

Methodology: An animal is anesthetized, and a specific segment of the small intestine is isolated and cannulated at both ends. The peptide solution is perfused through the segment at a constant flow rate. The disappearance of the peptide from the perfusate is measured to determine the absorption rate. In some variations, the mesenteric vein draining the intestinal segment is also cannulated to directly measure the amount of peptide entering the bloodstream.[25]

-

-

Pharmacokinetic Studies: These studies involve administering the peptide to live animals (e.g., orally or by gavage) and then collecting blood samples over time to determine the plasma concentration-time profile.[23] This is the most direct way to assess bioavailability.

-

Methodology: The peptide is administered to the animal, and blood samples are drawn at predetermined time points. The plasma is separated and analyzed for the peptide concentration. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to determine the extent and rate of absorption.

-

Quantitative Data on this compound Bioavailability

The oral bioavailability of LMW peptides varies widely depending on their structure and the factors discussed above. The following table summarizes some reported bioavailability data for selected peptides.

| Peptide | Sequence/Type | Molecular Weight (Da) | Model System | Oral Bioavailability (%) / Permeability | Reference |

| Thyrotropin-releasing hormone (TRH) | pGlu-His-Pro-NH2 | 362.4 | Rat (in vivo) | Enteral administration produced a similar biological response to intravenous administration. | [27] |

| Luteinizing hormone-releasing hormone (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1182.3 | Rat (in vivo) | The response to 500 µg enteral LHRH was 50% of the response to intravenous LHRH. | [27] |

| Insulin | 51 amino acids | 5808 | Rat (in vivo) | The response to 25 mg enteral insulin was 30% of the response to 0.5 mg intravenous insulin. | [27] |

| Trp-His | Dipeptide | 341.4 | Rat (in vivo) | AUC of 7.13 ± 1.87 pmol·h·mL⁻¹·mg⁻¹ dose | [28] |

| Val-Tyr | Dipeptide | 280.3 | Rat (in vivo) | Lower AUC compared to Trp-His | [28] |

| Octreotide | Cyclic peptide | 1019.2 | Beagle dogs (in vivo) | >1% | [29] |

| Pasireotide | Cyclic peptide | 1047.2 | Beagle dogs (in vivo) | >1% | [29] |

Note: Direct comparison of bioavailability values across different studies should be done with caution due to variations in experimental conditions and methodologies.

Signaling Pathways Activated by Absorbed LMW Peptides

Once absorbed, bioactive LMW peptides can exert their physiological effects by interacting with specific cellular targets and activating downstream signaling pathways. The specific pathways are highly dependent on the peptide sequence and the target tissue. For example, certain antihypertensive peptides derived from food proteins can inhibit ACE, leading to vasodilation. Other peptides may interact with cell surface receptors, modulating intracellular signaling cascades.

Diagram: Generalized Signaling Cascade of a Bioactive Peptide

Caption: A simplified model of a signaling pathway initiated by a bioactive peptide.

Conclusion

The bioavailability and absorption of LMW peptides are complex processes governed by a delicate interplay of transport mechanisms and various influencing factors. A thorough understanding of these principles is essential for the rational design and development of effective oral peptide-based products. The experimental models and methodologies outlined in this guide provide a framework for characterizing peptide absorption and for developing strategies to enhance their bioavailability, ultimately unlocking their full therapeutic and nutraceutical potential.

References

- 1. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology of Intestinal Absorption and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Influence of Peptidases in Intestinal Brush Border Membranes on the Absorption of Oligopeptides from Whey Protein Hydrolysate: An Ex Vivo Study Using an Ussing Chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of a triple co-culture in vitro cell models to study intestinal absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro/in vivo models for peptide oral absorption: comparison of Caco-2 cell permeability with rat intestinal absorption of renin inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model [pubmed.ncbi.nlm.nih.gov]

- 25. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of chain length on absorption of biologically active peptides from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Low-Molecular-Weight (LMW) Thiol Peptides in Host-Microbe Interactions: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Low-molecular-weight (LMW) thiols are a ubiquitous class of cysteine-derived small molecules that are fundamental to life, primarily by maintaining a reducing intracellular environment.[1][2] Their roles extend far beyond simple redox homeostasis, encompassing detoxification, enzyme cofactor functions, and the regulation of cell signaling through the modification of protein thiols.[1] While eukaryotes and many Gram-negative bacteria utilize the tripeptide glutathione (GSH) as their principal LMW thiol, many other microbes have evolved distinct, functionally analogous molecules.[1][3] Notably, Actinobacteria, including the pathogen Mycobacterium tuberculosis, rely on mycothiol (MSH), while Firmicutes, such as Bacillus and Staphylococcus species, produce bacillithiol (BSH).[1][4]

This guide provides an in-depth technical overview of these key LMW thiols, their biosynthesis, and their multifaceted roles at the host-microbe interface. We will explore how these molecules are central to bacterial pathogenesis, stress resistance, and the modulation of host immune responses, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers in microbiology and drug development.

Core LMW Thiol Systems: A Comparative Overview

The structural diversity of LMW thiols across different domains of life belies their convergent functional roles. The primary LMW thiols involved in host-microbe interactions are Glutathione, Bacillithiol, and Mycothiol.

-

Glutathione (GSH): A tripeptide (γ-L-Glutamyl-L-cysteinylglycine), GSH is the most well-characterized LMW thiol.[1] It is synthesized by most eukaryotes and many Gram-negative bacteria. Its redox activity is centered on the sulfhydryl (-SH) group of its cysteine residue.

-

Bacillithiol (BSH): Identified in Firmicutes, BSH is an α-anomeric glycoside of L-cysteinyl-D-glucosamine with L-malic acid.[5][6][7] It serves as a functional analogue of GSH in these organisms.[7]

-

Mycothiol (MSH): Found in Actinobacteria, MSH consists of N-acetyl-cysteine linked to a pseudodisaccharide of D-glucosamine and myo-inositol.[8][9] It is crucial for the survival and pathogenesis of species like Mycobacterium tuberculosis.[10][11]

Biosynthesis of Key LMW Thiols

The production of these thiols involves distinct, multi-step enzymatic pathways that represent potential targets for antimicrobial drug development.

Glutathione (GSH) Biosynthesis: GSH synthesis is a two-step, ATP-dependent process occurring in the cytosol.

-

Step 1: Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Step 2: Glutathione synthetase (GS) adds a glycine residue to γ-glutamylcysteine to form GSH.

References

- 1. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of low-molecular-weight thiols at the host-microbe interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redox regulation by reversible protein S-thiolation in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and functions of bacillithiol, a major low-molecular-weight thiol in Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and functions of bacillithiol, a major low-molecular-weight thiol in Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacillithiol, a New Player in Bacterial Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.yu.edu [repository.yu.edu]

- 9. Biosynthesis and Functions of Mycothiol, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycothiol Is Essential for Growth of Mycobacterium tuberculosis Erdman - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Host-pathogen redox dynamics modulate Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Potential of Small Peptides: A Technical Guide to their ACE-Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Hypertension, a silent killer, remains a global health challenge. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, with angiotensin-converting enzyme (ACE) playing a pivotal role. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension. Beyond synthetic drugs, a growing body of evidence highlights the potent ACE-inhibitory effects of low molecular weight peptides derived from natural sources. These bioactive peptides offer a promising avenue for the development of novel antihypertensive agents and functional foods. This technical guide provides an in-depth exploration of the core aspects of ACE-inhibitory peptides, from their identification and characterization to their mechanisms of action.

Quantitative Data Summary

The efficacy of ACE-inhibitory peptides is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the quantitative data for several low molecular weight peptides with demonstrated ACE-inhibitory activity.

| Peptide Sequence | Source | Molecular Weight (Da) | IC50 (µM) |

| LIIPQH | Rice Wine Lees | 721.8 | 120.10 (µg/ml) |

| LIIPEH | Rice Wine Lees | 721.8 | 60.49 (µg/ml) |

| FGMPLDR | Ulva intestinalis (Marine Macroalga) | 834.41 | 219.35 |

| MELVLR | Ulva intestinalis (Marine Macroalga) | 759.43 | 236.85 |

| GHIITVAR | Sesame Protein | 853.9 | 3.60 |

| TLRFALHGME | Takifugu flavidus (Pufferfish) | 1187.4 | 93.5 (µmol/mL) |

| EAPLNPKANR | Beef Myofibrillar Proteins | 1107.2 | 44.6 |

| IVG | Beef Myofibrillar Proteins | 287.3 | 97.3 |

| Trp-Ala-Ala | Cobia Skin | 416.4 | 118.50 |

| Ala-Trp-Trp | Cobia Skin | 502.5 | 9.40 |

| Ile-Trp-Trp | Cobia Skin | 516.6 | 0.51 |

| Trp-Leu | Cobia Skin | 317.4 | 26.80 |

Core Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of enzymatic reactions that plays a crucial role in regulating blood pressure. ACE is a key enzyme in this pathway, converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE-inhibitory peptides exert their effect by blocking this conversion.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of low molecular weight peptides on ACE.

Experimental Workflow for Discovery of ACE-Inhibitory Peptides

The identification and characterization of novel ACE-inhibitory peptides is a multi-step process that involves protein extraction, enzymatic hydrolysis, peptide purification, and activity assessment.

Caption: A typical experimental workflow for the discovery and validation of ACE-inhibitory peptides.

Detailed Experimental Protocols

Protein Extraction and Enzymatic Hydrolysis

This protocol outlines the general steps for obtaining a protein hydrolysate rich in bioactive peptides.

Materials:

-

Protein source (e.g., soy flour, fish muscle)

-

Extraction buffer (e.g., distilled water, phosphate buffer)

-

Proteolytic enzyme (e.g., Alcalase, pepsin, trypsin)

-

pH meter

-

Incubator/water bath

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the protein source with the extraction buffer (e.g., 1:10 w/v).

-

pH and Temperature Adjustment: Adjust the pH and temperature of the homogenate to the optimal conditions for the chosen enzyme (e.g., Alcalase: pH 8.0, 50°C).[1]

-

Enzymatic Hydrolysis: Add the enzyme to the mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[1]

-

Incubation: Incubate the mixture for a defined period (e.g., 2-8 hours) with constant stirring.

-

Enzyme Inactivation: Inactivate the enzyme by heating the mixture (e.g., 95°C for 15 minutes).[2]

-

Centrifugation: Centrifuge the hydrolysate to remove any insoluble material.

-

Collection: Collect the supernatant, which contains the peptide mixture.

Peptide Purification

This multi-step process isolates peptides based on their size and hydrophobicity.

a) Ultrafiltration:

-

Pass the protein hydrolysate through a series of ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 3 kDa) to fractionate the peptides by size.[1] Fractions with lower molecular weights often exhibit higher ACE-inhibitory activity.[1]

b) Gel Filtration Chromatography:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., deionized water).

-

Load the low molecular weight peptide fraction onto the column.

-

Elute the peptides with the same buffer at a constant flow rate.

-

Collect fractions and monitor the absorbance at 220 nm to detect peptides.

-

Pool the fractions corresponding to the desired molecular weight range and assess their ACE-inhibitory activity.

c) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the active fractions from gel filtration using a C18 RP-HPLC column.[2]

-

Use a mobile phase gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA, e.g., 0.1%).[2]

-

Elute the peptides with an increasing concentration of acetonitrile.

-

Monitor the eluate at 220 nm and collect the individual peptide peaks.

-

Lyophilize the purified peptides for further analysis.

In Vitro ACE Inhibition Assay

This assay determines the IC50 value of the purified peptides. The most common method is based on the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and His-Leu.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, mix a solution of the peptide sample (at various concentrations) with the ACE solution.[3][4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[3][5]

-

Initiation of Reaction: Add the HHL substrate solution to initiate the enzymatic reaction.[3][4]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).[4][5]

-

Termination of Reaction: Stop the reaction by adding HCl.[4][6]

-

Extraction of Hippuric Acid: Extract the produced hippuric acid with ethyl acetate.[5]

-

Quantification:

-

Spectrophotometric Method: Evaporate the ethyl acetate, redissolve the hippuric acid in a suitable solvent, and measure the absorbance at 228 nm.

-

HPLC Method: Directly inject the ethyl acetate layer into an RP-HPLC system and quantify the hippuric acid peak area at 228 nm.[4]

-

-

Calculation of Inhibition and IC50: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the ACE activity.

In Vivo Antihypertensive Activity Assessment

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model to evaluate the in vivo antihypertensive effects of ACE-inhibitory peptides.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)

-

Oral gavage needles

-

Peptide solution

-

Positive control (e.g., Captopril)

-

Vehicle control (e.g., saline or distilled water)

Procedure:

-

Acclimatization: Acclimatize the SHRs to the experimental conditions and blood pressure measurement procedure.

-

Baseline Blood Pressure: Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of the rats.

-

Oral Administration: Administer the peptide solution, positive control, or vehicle control to the rats via oral gavage at a specific dose (e.g., 10-100 mg/kg body weight).[7][8]

-

Blood Pressure Monitoring: Measure the SBP and DBP at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).[7]

-

Data Analysis: Analyze the changes in blood pressure over time compared to the baseline and the control groups to determine the antihypertensive effect of the peptide.

Mechanism of ACE Inhibition by Peptides

The interaction between ACE-inhibitory peptides and the active site of ACE is crucial for their inhibitory function. This logical relationship highlights the key factors involved.

Caption: Logical relationship of the ACE inhibition mechanism by low molecular weight peptides.

The discovery and development of ACE-inhibitory peptides from natural sources represent a vibrant area of research with significant potential for human health. This guide provides a foundational understanding of the key concepts, methodologies, and data relevant to this exciting field. Further research into the bioavailability, in vivo efficacy, and safety of these peptides will be crucial for their successful translation into therapeutic agents and functional food ingredients.

References

- 1. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]

- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 4. idpublications.org [idpublications.org]

- 5. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Identification of Novel Antihypertensive Peptides from the In Vitro Gastrointestinal Digestion of Marine Cobia Skin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Hydrophobic Low-Molecular-Weight Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis (SPPS) of hydrophobic low-molecular-weight (LMW) peptides. Hydrophobic peptides are crucial in various research and therapeutic areas, yet their synthesis presents significant challenges due to their propensity for aggregation and poor solubility.[1][2] This document outlines detailed protocols and strategies to overcome these difficulties, ensuring successful synthesis, purification, and handling of these complex molecules.

Introduction to Challenges in Hydrophobic Peptide Synthesis

The synthesis of hydrophobic peptides is often complicated by strong inter- and intra-molecular interactions of the growing peptide chain, leading to the formation of secondary structures like β-sheets.[3][4] This aggregation can hinder reagent access to the reaction sites on the solid support, resulting in incomplete reactions, low yields, and difficult purification.[2][5] Key challenges include poor solvation of the peptide-resin complex, incomplete deprotection and coupling reactions, and difficulties in purification due to aggregation and poor solubility of the final product.[3][5]

Strategies for Efficient Synthesis

Several strategies have been developed to mitigate the challenges associated with hydrophobic peptide synthesis. These can be broadly categorized as:

-

Optimized Solid Supports: Utilizing resins with low substitution or those with hydrophilic linkers or backbones can improve solvation and reduce peptide aggregation.[6][7]

-

Specialized Solvents and Reagents: The choice of solvent and coupling reagents is critical. Solvents like N-methyl-2-pyrrolidone (NMP) or the use of chaotropic salts can disrupt secondary structures.[4][8] High-efficiency coupling reagents are necessary to drive reactions to completion.[3]

-

Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps, reducing reaction times and potentially improving the purity and yield of difficult sequences.[9][10][11][12]

-

Incorporation of Disrupting Elements: The introduction of pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) can temporarily disrupt the formation of secondary structures.[4]

-

Use of Hydrophilic Tags: Attaching a temporary hydrophilic tag to the N-terminus, C-terminus, or a side chain can significantly improve the solubility of the hydrophobic peptide during synthesis and purification.[3][13][14]

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of hydrophobic LMW peptides using Fmoc/tBu chemistry.

Resin Selection and Loading

Objective: To select an appropriate solid support and attach the first amino acid.

Materials:

-

Wang resin or 2-chlorotrityl chloride resin (low substitution, 0.1-0.4 mmol/g for peptides >30 amino acids; standard substitution, 0.5-1.2 mmol/g for peptides 10-20 amino acids).[7]

-

Fmoc-protected amino acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (for capping)

Protocol for 2-Chlorotrityl Chloride Resin Loading: [15]

-

Swell the resin in DMF for 10 minutes in a reaction vessel.

-

Drain the DMF.

-

Dissolve 1.0 equivalent of the Fmoc-amino acid in DCM (approx. 10 mL per gram of resin). If necessary, add a minimal amount of DMF to achieve complete dissolution.

-

Add the amino acid solution to the resin.

-

Add 1.0 equivalent of DIPEA (relative to the amino acid).

-

Agitate the mixture for 5 minutes.

-

Add an additional 1.5 equivalents of DIPEA.

-

Agitate vigorously for 30-60 minutes.

-

To cap any unreacted sites, add a mixture of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Drain the capping mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum.

Iterative Deprotection and Coupling Cycles

Objective: To elongate the peptide chain by sequential deprotection and coupling of amino acids.

A. Fmoc Deprotection: [16]

-

Wash the resin with DMF (3x).

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 15-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

B. Amino Acid Coupling: [17]

-

Dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling agent (e.g., HBTU, HATU, or PyBOP) in DMF.[3][4]

-

Add 6-10 equivalents of a base such as DIPEA.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature. For difficult couplings, extend the reaction time or perform a double coupling.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). The Kaiser test is not always reliable for hydrophobic sequences.[3]

-

Wash the resin with DMF (3x) and DCM (3x).

Workflow for SPPS Cycle

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), phenol, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Cleavage Cocktail Recipes: [18][19][20][21][22]

| Reagent Cocktail | Composition (v/v) | Recommended for |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General use, especially for peptides with trityl-based protecting groups. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Arg(Pmc/Pbf), Trp, Met, Cys. |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg residues protected by sulfonyl groups. |

-

Wash the peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.

-

Dry the crude peptide under vacuum.

Purification by RP-HPLC

Objective: To purify the crude hydrophobic peptide.

Materials:

-

Reversed-phase HPLC system with a C4 or C8 column.[23]

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

Solvents for dissolving hydrophobic peptides (e.g., formic acid, HFIP).[3]

-

Dissolve the crude peptide in a minimal amount of a strong solvent like formic acid or HFIP, then dilute with Solvent A to a concentration suitable for injection.

-

Equilibrate the C4 or C8 column with a low percentage of Solvent B.

-

Inject the peptide solution.

-

Elute the peptide using a shallow gradient of increasing Solvent B. A slow gradient is often necessary to resolve hydrophobic peptides from closely related impurities.

-

Monitor the elution at 210-220 nm.

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

General Purification Workflow

Caption: A typical workflow for the purification of crude hydrophobic peptides.

Quantitative Data Summary

The success of hydrophobic peptide synthesis is highly dependent on the chosen strategy. The following table summarizes expected outcomes based on different methodologies. The values are indicative and can vary significantly based on the specific peptide sequence.

| Synthesis Method | Typical Crude Purity (%) | Typical Final Yield (%) | Key Advantages |

| Standard Fmoc SPPS | 10 - 50 | < 10 | Simple, well-established. |

| Microwave-Assisted SPPS | 30 - 70 | 10 - 30 | Faster synthesis, improved coupling efficiency.[9][11] |

| Use of Pseudoproline Dipeptides | 40 - 80 | 15 - 40 | Disrupts aggregation, improves solubility on-resin.[4] |

| Hydrophilic Tag-Assisted Synthesis | 50 - 90 | 20 - 50 | Greatly improves solubility for both synthesis and purification.[3][13][24] |

Note: Data is compiled from various sources and represents typical ranges. Actual results will depend on the specific peptide sequence and experimental conditions.[5][25][26][27]

Conclusion

The solid-phase synthesis of hydrophobic LMW peptides, while challenging, can be successfully achieved through the careful selection of resins, solvents, and coupling strategies. The protocols and strategies outlined in these application notes provide a robust framework for researchers to produce these valuable molecules with improved purity and yield. For particularly difficult sequences, a combination of strategies, such as microwave assistance coupled with the use of hydrophilic tags, may be necessary to achieve the desired outcome.

References

- 1. bachem.com [bachem.com]

- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. genscript.com [genscript.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. lifetein.com [lifetein.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 10. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (44h) Soluble Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols | AIChE [proceedings.aiche.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. peptideweb.com [peptideweb.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. peptide.com [peptide.com]

- 21. anyflip.com [anyflip.com]

- 22. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. harvardapparatus.com [harvardapparatus.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Revolutionizing Peptide Manufacturing: Application Notes on Liquid-Phase Synthesis of Short LMW Peptides

For Immediate Release

Providing a robust and scalable alternative to traditional solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS) is emerging as a powerful tool for the efficient production of short, low molecular weight (LMW) peptides. These peptides are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and therapeutic potential. This document provides detailed application notes and protocols for the LPPS of short LMW peptides, offering a comprehensive guide for laboratory implementation.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers several advantages over SPPS, particularly for the synthesis of short peptides. By conducting the synthesis in a homogenous solution, LPPS allows for easier purification of intermediates, better scalability, and reduced consumption of expensive reagents and solvents.[1] Recent advancements in LPPS have focused on the development of novel soluble supports and tag-less strategies, further enhancing the efficiency and applicability of this method.

The core principle of LPPS involves the sequential coupling of amino acids in solution, with the growing peptide chain remaining solubilized throughout the process. Purification after each coupling step is a key advantage, as it allows for the removal of byproducts and unreacted reagents, leading to a purer final product.[2]

Data Presentation: A Comparative Look at LPPS Efficiency

The efficiency of LPPS is influenced by various factors, including the choice of coupling reagents, reaction conditions, and the specific amino acid sequence. The following tables summarize quantitative data from representative LPPS experiments for di- and tripeptides, providing a clear comparison of different approaches.

Table 1: Comparative Yield and Purity for Dipeptide Synthesis using Various Coupling Reagents

| Dipeptide Sequence | Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Purity (%) | Reference |

| Boc-L-Phe-L-Phe-OH | Pfp-ester/DIEA | 2 | 97 | >99 | J. Org. Chem. 2011, 76, 19, 7944–7951 |

| Boc-L-Phe-Gly-OH | Pfp-ester/DIEA | 1.5 | 98 | >99 | J. Org. Chem. 2011, 76, 19, 7944–7951 |

| N-Boc-Phe-Gly-OMe | T3P® | 0.17 | >99 | >99 | Molecules 2023, 28, 7183 |

| N-Boc-Ala-Ala-OMe | T3P® | 0.17 | >99 | >99 | Molecules 2023, 28, 7183 |

Table 2: Influence of Reaction Conditions on Tripeptide Synthesis

| Tripeptide Sequence | Solvent | Temperature (°C) | Overall Yield (%) | Purity (%) | Reference |

| Boc-Gly-Phe-Ala-OMe | Dichloromethane | Room Temperature | 85 | >95 | Int. J. Pept. Res. Protein Res. 1983, 21, 341-346 |

| Z-Gly-Phe-Ala-OEt | Ethyl Acetate | 0 to Room Temp | 78 | Not Reported | J. Am. Chem. Soc. 1957, 79, 19, 5270–5273 |

| Boc-Tyr-Gly-Gly-Phe-Leu-OMe | Dichloromethane | 0 to Room Temp | 62 | 93 | Molecules 2023, 28, 7183 |

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for the liquid-phase synthesis of a dipeptide (Alanyl-Glycine) and a tripeptide (Glycyl-Phenylalanyl-Alanine).

Protocol 1: Synthesis of Alanyl-Glycine (Ala-Gly)

Materials:

-

N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA)

Procedure:

-

Coupling Reaction:

-

Dissolve H-Gly-OMe·HCl (1.0 eq) and DIEA (1.1 eq) in DCM.

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DCM.

-

Add the Boc-Ala-OH/HOBt solution to the H-Gly-OMe solution.

-

Cool the mixture to 0°C and add DCC (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification of Boc-Ala-Gly-OMe:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OMe.

-

Purify the crude product by flash chromatography (EtOAc/Hexane gradient).

-

-

Boc-Deprotection:

-

Dissolve the purified Boc-Ala-Gly-OMe in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the H-Ala-Gly-OMe·TFA salt.

-

-

Saponification (optional, for free acid):

-

Dissolve the H-Ala-Gly-OMe·TFA in a mixture of methanol and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1N HCl and concentrate to obtain the crude Ala-Gly.

-

Purify by recrystallization or preparative HPLC.

-

Protocol 2: Synthesis of Glycyl-Phenylalanyl-Alanine (Gly-Phe-Ala)

Materials:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

-

Coupling reagents (e.g., HATU, HBTU)

-

DIEA

-

Solvents (DMF, DCM)

-

Reagents for work-up and purification as in Protocol 1

-

Palladium on carbon (Pd/C) for hydrogenolysis

Procedure:

-

Synthesis of Z-Phe-Ala-OMe:

-

Follow a similar coupling procedure as in Protocol 1, using Z-Phe-OH and H-Ala-OMe·HCl.

-

-

Z-Deprotection of Z-Phe-Ala-OMe:

-

Dissolve the purified Z-Phe-Ala-OMe in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Phe-Ala-OMe.

-

-

Coupling of Z-Gly-OH with H-Phe-Ala-OMe:

-

Dissolve H-Phe-Ala-OMe (1.0 eq) and DIEA (1.1 eq) in DMF.

-

In a separate flask, dissolve Z-Gly-OH (1.0 eq) and a coupling reagent like HATU (1.1 eq) in DMF.

-

Add the Z-Gly-OH/HATU solution to the dipeptide solution and stir at room temperature until the reaction is complete.

-

-

Work-up and Purification of Z-Gly-Phe-Ala-OMe:

-

Follow a similar work-up and purification procedure as for the dipeptide in Protocol 1.

-

-

Final Deprotection and Saponification:

-

Perform Z-deprotection of Z-Gly-Phe-Ala-OMe via hydrogenolysis as described in step 2.

-

If the C-terminal free acid is desired, perform saponification of the methyl ester as described in Protocol 1, step 4.

-

Mandatory Visualizations: Signaling Pathway and Experimental Workflow

To further illustrate the context and application of short LMW peptides, the following diagrams are provided.

Angiotensin II Signaling Pathway

Angiotensin II, an octapeptide, is a key effector molecule in the renin-angiotensin system (RAS) and plays a crucial role in blood pressure regulation and cardiovascular homeostasis. Its synthesis can be achieved through liquid-phase methods.[3][4] The diagram below illustrates the signaling cascade initiated by the binding of Angiotensin II to its AT1 receptor.

Caption: Angiotensin II signaling via the AT1 receptor.

General Workflow for Liquid-Phase Peptide Synthesis

The following diagram outlines the general workflow for the liquid-phase synthesis of a dipeptide.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Low Molecular Weight (LMW) Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of biomedical research and drug development. For low molecular weight (LMW) peptides, achieving high yield and purity is critical for their therapeutic application. Traditional solid-phase peptide synthesis (SPPS) can be time-consuming and may result in lower yields, especially for complex or aggregation-prone sequences.[1][2][3] Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technology to overcome these limitations, offering significant improvements in reaction speed, efficiency, and product quality.[4][5][6][7][8] This document provides detailed application notes and protocols for utilizing microwave energy to enhance the synthesis of LMW peptides.

Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature.[3][9] This uniform heating accelerates both the coupling of amino acids and the removal of protecting groups, the two fundamental steps in SPPS.[4][9][10] Consequently, reaction cycles that can take hours in conventional synthesis can be completed in minutes with microwave assistance, dramatically shortening the overall synthesis time.[4][9]

Principle of Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis leverages the ability of microwave irradiation to rapidly and uniformly heat the reaction components.[4][9] Unlike conventional heating methods that rely on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to oscillate and generate heat.[3][9] This leads to a more efficient and homogeneous energy distribution throughout the reaction vessel.

The primary mechanisms by which microwave energy enhances peptide synthesis include:

-

Accelerated Reaction Kinetics: The increased temperature significantly boosts the rates of both the coupling and deprotection steps in SPPS.[9][11]

-

Improved Reagent Diffusion: The rapid heating at a molecular level enhances the diffusion of reagents, improving the kinetics of both coupling and deprotection reactions.[9]

-

Disruption of Peptide Aggregation: Microwave energy can help prevent the aggregation of growing peptide chains, which is a common issue in conventional SPPS that can lead to incomplete reactions and lower yields.[5]

Advantages of Microwave-Assisted Synthesis for LMW Peptides

The application of microwave technology to LMW peptide synthesis offers several key advantages over traditional methods:

-

Reduced Synthesis Time: Reaction times for both coupling and deprotection steps are significantly shortened, from hours to minutes.[4][9][11] For a 10-amino acid peptide, synthesis time can be reduced from 20 hours to just over 2 hours.[4]

-

Increased Yield and Purity: By driving reactions to completion and minimizing side reactions, microwave synthesis often results in higher crude peptide purity and overall yield.[4][5][6][11]

-

Enhanced Efficiency for Difficult Sequences: Microwave heating is particularly effective for synthesizing peptides with a tendency to aggregate or those containing sterically hindered amino acids.[1][6][7]

-

Reduced Solvent and Reagent Consumption: The efficiency of the reactions can lead to a decrease in the amount of solvents and excess reagents required, making the process more environmentally friendly.[4][9] Microwave-assisted methods can reduce waste volumes by up to 95% compared to standard techniques.[4]

-

Improved Reproducibility: Automated microwave peptide synthesizers offer precise control over reaction parameters, leading to more consistent and reproducible results.[5]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative improvements observed in this compound synthesis when employing microwave-assisted techniques compared to conventional methods.

Table 1: Comparison of Synthesis Time

| Peptide Sequence/Length | Conventional Synthesis Time | Microwave-Assisted Synthesis Time | Reference |

| 10-mer peptide | 20 hours | ~20 minutes per cycle | [4] |

| 5-mer pseudopeptide | 5 hours per cycle | 8.5 minutes per cycle | [11] |

| 82-mer chimeric peptide | 162 hours | 37.8 hours | [12] |

| ACP (65-74) | Not specified | Significantly reduced | [8] |

| β-amyloid | Not specified | Significantly reduced | [8] |

Table 2: Comparison of Peptide Yield and Purity

| Peptide Sequence/Length | Conventional Method | Microwave-Assisted Method | Reference |

| Crude Purity | |||

| 5-mer pseudopeptide | 10% yield | 80% yield | [11] |

| Hexa-β-peptide | 55% purity | 80% purity | [11] |

| Deca-β-peptide | 21% purity | 57% purity | [11] |

| N-linked Glycopeptide | <20% crude purity | >70% crude purity | [11] |

| 18A (amphipathic peptide) | Lower crude purity | ~67% crude purity | [3] |

| Overall Yield | |||

| N-linked Glycopeptide | 10% overall yield | 46% overall yield | [11] |

| 82-mer chimeric peptide | Lower crude yield | Higher crude yield | [12] |

Experimental Protocols

The following are generalized protocols for microwave-assisted solid-phase peptide synthesis (MW-SPPS) using the Fmoc/tBu strategy. Specific parameters may need to be optimized based on the peptide sequence and the microwave synthesizer used.

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide, Wang resin)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Base for coupling (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, NMP (as required)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Anhydrous diethyl ether

-

Microwave peptide synthesizer

Protocol 1: Automated Microwave-Assisted Peptide Synthesis

This protocol outlines the general steps for an automated microwave peptide synthesizer.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin.

-

Apply microwave irradiation (e.g., 75 W) to raise the temperature to 75-90°C for 3 minutes.

-

Drain the vessel and wash the resin with DMF.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid, coupling reagent, and base in DMF.

-

Add the coupling solution to the resin.

-

Apply microwave irradiation (e.g., 75 W) to raise the temperature to 75-90°C for 5-10 minutes.

-

Drain the vessel and wash the resin with DMF.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Protocol 2: Manual Microwave-Assisted Peptide Synthesis

This protocol can be adapted for manual synthesis using a laboratory microwave reactor.

-

Resin Preparation: Place the resin in a microwave-safe reaction vessel and swell in DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Place the vessel in the microwave cavity.

-

Irradiate at a set power (e.g., 30-50 W) and temperature (e.g., 75°C) for 3-5 minutes.

-

Remove the vessel, drain the solution, and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid with the coupling reagent and base in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Place the vessel in the microwave cavity.

-

Irradiate at a set power (e.g., 30-50 W) and temperature (e.g., 75°C) for 5-15 minutes.

-

Remove the vessel, drain the solution, and wash the resin with DMF.

-

-

Monitoring the Reaction: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

-

Chain Elongation: Repeat steps 2-4 for all amino acids in the sequence.

-

Cleavage: Follow the cleavage and deprotection procedure outlined in Protocol 1 (step 6).

Potential Side Reactions and Mitigation

While microwave heating is highly beneficial, the elevated temperatures can potentially increase the rate of side reactions.[10][11]

-

Epimerization: The risk of racemization is higher for certain amino acids like Cysteine and Histidine.[6] Using coupling reagents like DIC/Oxyma at a controlled temperature (e.g., 60°C) can minimize this.[13]

-

Aspartimide Formation: Peptides containing Aspartic acid are prone to aspartimide formation.[10] Using protecting groups like Omn-Asp can reduce this side reaction.

-

Degradation of Heat-Labile Reagents: Some coupling reagents, like Oxyma, may have lower thermal stability.[11] It is crucial to use appropriate reagents and optimized conditions for microwave synthesis.

Visualizations

Caption: Workflow for Microwave-Assisted Solid-Phase Peptide Synthesis.

Caption: Advantages of Microwave-Assisted Peptide Synthesis.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. biotage.com [biotage.com]

- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Purification of Low Molecular Weight (LMW) Peptide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight (LMW) peptides are of significant interest in pharmaceutical research and development due to their therapeutic potential. However, the synthesis of these peptides can often result in a mixture of isomers, including diastereomers, enantiomers, and positional isomers. These isomers can exhibit different biological activities, potencies, and toxicities. Therefore, the development of robust purification strategies to isolate the desired peptide isomer is a critical step in the drug development process. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of peptide isomers.[1] This document provides detailed application notes and protocols for the purification of LMW peptide isomers using various HPLC strategies.

The primary modes of HPLC for peptide isomer separation include Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Chiral Chromatography.[2] RP-HPLC separates peptides based on their hydrophobicity, IEX separates them based on their net charge, and chiral chromatography is specifically designed to resolve enantiomers and diastereomers.[2][3] The choice of method depends on the specific properties of the peptide isomers to be separated.

Chromatographic Strategies for Peptide Isomer Purification

The successful separation of this compound isomers by HPLC relies on exploiting the subtle differences in their physicochemical properties. The selection of the appropriate stationary phase, mobile phase composition, and chromatographic conditions is crucial for achieving optimal resolution.

Reversed-Phase HPLC (RP-HPLC) for Diastereomers and Positional Isomers

RP-HPLC is the most common method for peptide purification and can be highly effective in separating diastereomers and, in some cases, positional isomers.[4][5] The separation is based on the differential hydrophobic interactions between the peptide isomers and the non-polar stationary phase.

Key Considerations for RP-HPLC:

-

Stationary Phase: C8 and C18 columns are the most widely used stationary phases for peptide separations. The choice between C8 and C18 depends on the hydrophobicity of the peptides. Shorter chain C8 columns are generally preferred for more hydrophobic peptides, while longer chain C18 columns provide greater retention for more polar peptides.

-

Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic modifier (B), usually acetonitrile.[6] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to both phases to improve peak shape and resolution.[6]

-

Gradient Elution: A shallow gradient of the organic modifier is often necessary to resolve closely eluting isomers.[4]

-